(4-Methylquinolin-6-yl)boronic acid
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Overview
Description
(4-Methylquinolin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinolin-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids often involves the reaction of borate esters with organometallic reagents. For this compound, the process may involve the reaction of 4-methylquinoline with a boron-containing reagent under controlled conditions to yield the desired boronic acid derivative .
Chemical Reactions Analysis
Types of Reactions: (4-Methylquinolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid ester.
Reduction: Formation of boronic acid derivatives.
Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions include boronic acid esters, reduced boronic acid derivatives, and various cross-coupled products depending on the specific reaction conditions .
Scientific Research Applications
(4-Methylquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methylquinolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with hydroxyl groups. This property allows it to act as a mild electrophile in various chemical reactions.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (4-Methylquinolin-6-yl)boronic acid is unique due to its quinoline structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C10H10BNO2 |
---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(4-methylquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6,13-14H,1H3 |
InChI Key |
JDPJPBUIGUMEQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CN=C2C=C1)C)(O)O |
Origin of Product |
United States |
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